Fipamezole hydrochloride

Description

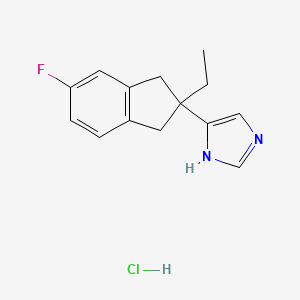

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

150586-72-4 |

|---|---|

Molecular Formula |

C14H16ClFN2 |

Molecular Weight |

266.74 g/mol |

IUPAC Name |

5-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C14H15FN2.ClH/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14;/h3-5,8-9H,2,6-7H2,1H3,(H,16,17);1H |

InChI Key |

XAGTWPPXXHAZMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MPV-1730; JP-1730; MPV1730; JP1730; MPV 1730; JP 1730 |

Origin of Product |

United States |

Foundational & Exploratory

Fipamezole Hydrochloride: An In-depth Technical Guide on its Alpha-2 Adrenoceptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipamezole (B1672676) hydrochloride (JP-1730) is a potent and selective antagonist of alpha-2 adrenoceptors, a class of G protein-coupled receptors integral to various physiological processes. This technical guide provides a comprehensive overview of the alpha-2 adrenoceptor subtype selectivity of fipamezole. It details the quantitative binding affinities and functional antagonist potencies at the human alpha-2A, alpha-2B, and alpha-2C subtypes. Furthermore, this document outlines the detailed experimental protocols for the key assays used to determine these parameters and illustrates the associated signaling pathways and experimental workflows through standardized diagrams.

Introduction to Fipamezole and Alpha-2 Adrenoceptors

Fipamezole is an imidazole-based compound recognized for its high affinity and selectivity as an antagonist for alpha-2 adrenoceptors over alpha-1 adrenoceptors.[1] The alpha-2 adrenoceptors are comprised of three main subtypes in humans: alpha-2A, alpha-2B, and alpha-2C.[2] These receptors are key regulators in the central and peripheral nervous systems, primarily coupled to inhibitory G proteins (Gi).[2][3] Activation of these receptors by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade is involved in a wide array of physiological responses, including the modulation of neurotransmitter release, cardiovascular function, and sympathetic outflow.[2][4] The distinct tissue distribution and physiological roles of each alpha-2 adrenoceptor subtype make them important targets for therapeutic intervention in various disease states.[5] Understanding the subtype selectivity of a ligand like fipamezole is therefore crucial for predicting its pharmacological profile and therapeutic potential.

Quantitative Analysis of Fipamezole's Alpha-2 Adrenoceptor Subtype Selectivity

The selectivity of fipamezole hydrochloride for the human alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes has been quantitatively assessed through radioligand binding assays and functional antagonism studies.[6] The data from these assays provide a clear profile of fipamezole's interaction with each receptor subtype.

Binding Affinity (Ki) Data

Binding affinity, expressed as the inhibition constant (Ki), measures the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. The Ki values for fipamezole at the human alpha-2 adrenoceptor subtypes are summarized in the table below.

| Receptor Subtype | Fipamezole Ki (nM)[6] |

| Alpha-2A | 9.2 |

| Alpha-2B | 17 |

| Alpha-2C | 55 |

Table 1: Binding Affinity of this compound for Human Alpha-2 Adrenoceptor Subtypes.

Functional Antagonism (KB) Data

Functional antagonism, represented by the equilibrium dissociation constant for an antagonist (KB), quantifies the ability of a compound to block the action of an agonist. A lower KB value signifies greater antagonist potency. The KB values for fipamezole in reducing adrenaline-induced activity at the human alpha-2 adrenoceptor subtypes are presented in the following table.

| Receptor Subtype | Fipamezole KB (nM)[6] |

| Alpha-2A | 8.4 |

| Alpha-2B | 16 |

| Alpha-2C | 4.7 |

Table 2: Functional Antagonist Potency of this compound at Human Alpha-2 Adrenoceptor Subtypes.

Experimental Protocols

The determination of fipamezole's binding affinity and functional antagonism at alpha-2 adrenoceptor subtypes involves specific and sensitive in vitro assays. The following sections detail the methodologies for these key experiments.

Radioligand Binding Assay for Determining Ki Values

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[7] A competitive binding assay format is typically used to determine the Ki of an unlabeled compound like fipamezole.

Objective: To determine the binding affinity (Ki) of fipamezole for human alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing individual human alpha-2A, alpha-2B, or alpha-2C adrenoceptor subtypes.

-

Radioligand: [3H]Rauwolscine, a potent and selective alpha-2 adrenoceptor antagonist.[8]

-

Unlabeled this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine).[9]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[9]

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Tissues or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and the protein concentration is determined.[9]

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains a final volume of 250 µL.

-

Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]Rauwolscine.

-

Non-specific Binding: 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of [3H]Rauwolscine.

-

Competition Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of fipamezole, and 50 µL of [3H]Rauwolscine.

-

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[9]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[9]

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any residual unbound radioligand.[9]

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured in counts per minute (CPM) using a liquid scintillation counter.[9]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM. The IC50 value (the concentration of fipamezole that inhibits 50% of the specific binding of [3H]Rauwolscine) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for Determining Functional Antagonism (KB)

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins following agonist stimulation of a G protein-coupled receptor.[10] It is used to determine the potency of antagonists in blocking agonist-induced G protein activation.

Objective: To determine the functional antagonist potency (KB) of fipamezole at human alpha-2A, alpha-2B, and alpha-2C adrenoceptors.

Materials:

-

Cell membranes from cell lines expressing individual human alpha-2A, alpha-2B, or alpha-2C adrenoceptor subtypes.

-

Agonist: Adrenaline (epinephrine).

-

Antagonist: this compound.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and EDTA.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane and Compound Preparation: Prepare dilutions of adrenaline and fipamezole in the assay buffer.

-

Assay Setup: The assay is conducted in a 96-well plate format.

-

Pre-incubation with Antagonist: Membranes are pre-incubated with varying concentrations of fipamezole or vehicle for a defined period at room temperature.

-

Agonist Stimulation and G protein Activation: Adrenaline is added to the wells, followed by the addition of [35S]GTPγS and GDP. The plate is then incubated to allow for agonist-stimulated G protein activation and the binding of [35S]GTPγS.[7]

-

Termination and Detection: The reaction is terminated, and the amount of bound [35S]GTPγS is quantified. This can be done either by filtration to separate bound from free radioligand or by using a homogeneous scintillation proximity assay (SPA) format.[7]

-

Data Analysis: The concentration-response curves for adrenaline in the presence of different concentrations of fipamezole are plotted. The KB value for fipamezole is determined using the Schild equation, which relates the shift in the agonist dose-response curve to the concentration of the antagonist.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the complex biological and methodological processes involved.

Alpha-2 Adrenoceptor Signaling Pathway

The canonical signaling pathway for alpha-2 adrenoceptors involves their coupling to inhibitory G proteins (Gi).

Caption: Canonical Alpha-2 Adrenoceptor Signaling Pathway.

Experimental Workflow for Determining Subtype Selectivity

The logical flow for assessing the alpha-2 adrenoceptor subtype selectivity of a compound like fipamezole involves a series of well-defined experimental steps.

Caption: Experimental Workflow for Subtype Selectivity Analysis.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent antagonist at all three human alpha-2 adrenoceptor subtypes. The binding affinity and functional antagonism data indicate a degree of selectivity, with the highest functional antagonist potency observed at the alpha-2C subtype and the highest binding affinity at the alpha-2A subtype. The detailed experimental protocols and illustrative diagrams provided herein serve as a valuable resource for researchers and drug development professionals working on the characterization of alpha-2 adrenoceptor ligands. This comprehensive understanding of fipamezole's interaction with alpha-2 adrenoceptor subtypes is essential for its continued investigation and potential therapeutic applications.

References

- 1. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole. | Semantic Scholar [semanticscholar.org]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 4. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]

- 5. alpha(2)-Adrenoceptor subtypes-mediated physiological, pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fipamezole (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Fipamezole Hydrochloride: A Novel Therapeutic Avenue for Non-Parkinson's Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fipamezole (B1672676) hydrochloride (JP-1730) is a potent and selective α2-adrenergic receptor antagonist that has been primarily investigated for its potential in treating levodopa-induced dyskinesia in Parkinson's disease.[1][2] However, its mechanism of action—the blockade of α2-adrenoceptors—holds significant therapeutic promise for a range of other neurological disorders characterized by dysregulated noradrenergic, serotonergic, and dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the preclinical and clinical data on fipamezole, its core mechanism of action, and the scientific rationale for its development in non-Parkinson's neurological conditions such as Alzheimer's disease, schizophrenia, and Tourette's syndrome. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction: The Role of α2-Adrenergic Receptors in Neurological Function

The α2-adrenergic receptors are a class of G protein-coupled receptors that play a crucial role in modulating the release of various neurotransmitters in the central nervous system (CNS).[3] These receptors are typically located on presynaptic terminals, where their activation by norepinephrine (B1679862) leads to an inhibition of neurotransmitter release, serving as a negative feedback mechanism.[3][4] By antagonizing these receptors, drugs like fipamezole can increase the synaptic concentrations of key neurotransmitters, including norepinephrine, serotonin (B10506), and dopamine (B1211576), thereby enhancing neuronal signaling in brain regions critical for cognition, mood, and motor control.[5][[“]]

Fipamezole distinguishes itself through its high affinity for all three subtypes of the human α2-adrenoceptor (α2A, α2B, and α2C).[1] This broad-spectrum antagonism suggests a potential for wide-ranging effects on neurological function, making it an attractive candidate for disorders beyond Parkinson's disease.

Fipamezole Hydrochloride: Pharmacological Profile

Fipamezole is a potent α2-adrenoceptor antagonist with demonstrated efficacy in preclinical models of neurological disorders.[2] Its pharmacological activity is characterized by its ability to increase noradrenergic tone, which can have downstream effects on other neurotransmitter systems.[2]

Receptor Binding Affinity

Preclinical studies have established the high affinity of fipamezole for human α2-adrenergic receptor subtypes. The binding affinities (Ki) and functional antagonist potencies (KB) are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonist Potency (KB, nM) |

| Human α2A | 9.2 | 8.4 |

| Human α2B | 17 | 16 |

| Human α2C | 55 | 4.7 |

| Data sourced from a study on fipamezole's effects in a primate model of Parkinson's disease.[1] |

Fipamezole also exhibits moderate affinity for histamine (B1213489) H1 and H3 receptors and the serotonin (5-HT) transporter at concentrations between 100 nM and 1 µM.[1]

Signaling Pathways and Mechanism of Action

The therapeutic potential of fipamezole in non-Parkinson's neurological disorders stems from its ability to modulate key signaling pathways by blocking α2-adrenergic receptors.

Caption: Fipamezole's mechanism of action at the presynaptic terminal.

By blocking the α2-adrenergic receptor, fipamezole prevents the inhibitory effects of norepinephrine on its own release and the release of other neurotransmitters. This leads to an increase in synaptic levels of norepinephrine, dopamine, and serotonin, which are implicated in the pathophysiology of various neurological disorders.

Potential Therapeutic Applications in Non-Parkinson's Disorders

The ability of fipamezole to enhance neurotransmission provides a strong rationale for its investigation in several non-Parkinson's neurological disorders.

Alzheimer's Disease and Cognitive Impairment

Cognitive deficits in Alzheimer's disease are associated with a decline in multiple neurotransmitter systems, including the noradrenergic system.[[“]] Enhancing norepinephrine release through α2-adrenoceptor antagonism could potentially improve cognitive functions such as attention, learning, and memory.[[“]] While direct clinical trials of fipamezole in Alzheimer's disease are lacking, the established role of the noradrenergic system in cognition supports this therapeutic hypothesis. Currently approved treatments for Alzheimer's primarily target the cholinergic and glutamatergic systems.[7]

Schizophrenia

Cognitive impairment is a core feature of schizophrenia, and some atypical antipsychotics with α2C-adrenoceptor antagonism are thought to contribute to cognitive improvement.[[“]][8] By increasing norepinephrine and dopamine levels in the prefrontal cortex, a region crucial for executive function, fipamezole could potentially alleviate some of the cognitive symptoms of schizophrenia.[3] However, the efficacy of various medications on cognitive enhancement in schizophrenia remains an area of active research.[9][10][11]

Tourette's Syndrome

Tourette's syndrome is a neurodevelopmental disorder characterized by motor and vocal tics, and its pathophysiology is thought to involve dysregulation of the dopamine system.[12] While some medications for Tourette's target dopamine receptors, α2-adrenergic agonists are also used.[13][14][15] The role of an antagonist like fipamezole is less clear but could potentially modulate the complex interplay between noradrenergic and dopaminergic circuits involved in tic generation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following protocols are based on methodologies used in preclinical and clinical studies of fipamezole and related compounds.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of fipamezole for human α2-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human α2A, α2B, or α2C adrenoceptors are prepared.

-

Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]RX821002) and varying concentrations of fipamezole.

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium, followed by rapid filtration to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of fipamezole that inhibits 50% of specific radioligand binding (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

Objective: To assess the functional antagonist properties of fipamezole at human α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: As described in the receptor binding assay.

-

Assay Buffer: Membranes are suspended in a buffer containing GDP and [35S]GTPγS.

-

Incubation: The membranes are incubated with a known α2-adrenergic agonist (e.g., adrenaline) in the presence and absence of varying concentrations of fipamezole.

-

Filtration and Counting: The reaction is terminated by filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The ability of fipamezole to inhibit agonist-stimulated [35S]GTPγS binding is used to calculate its functional antagonist potency (KB).

Caption: Workflow for the [35S]GTPγS functional assay.

Clinical Trial Protocol for Levodopa-Induced Dyskinesia (Adapted for Non-Parkinson's Indications)

Objective: To evaluate the safety and efficacy of fipamezole in treating symptoms of a specific non-Parkinson's neurological disorder.

Study Design: A multi-center, double-blind, placebo-controlled, dose-escalating study.[16][17]

Patient Population: Patients diagnosed with the target neurological disorder (e.g., mild cognitive impairment due to Alzheimer's disease, cognitive symptoms of schizophrenia) based on established diagnostic criteria.

Intervention:

-

Treatment Arms: Multiple arms receiving different doses of fipamezole (e.g., 30 mg, 60 mg, 90 mg) or placebo, administered orally (e.g., fast-dissolving tablet) three times daily.[16][18]

-

Duration: A treatment period of at least 28 days to assess sustained effects.[18]

Outcome Measures:

-

Primary Efficacy Endpoint: A validated rating scale specific to the core symptoms of the disorder (e.g., cognitive assessment batteries for Alzheimer's or schizophrenia, tic severity scales for Tourette's).

-

Secondary Endpoints: Measures of daily functioning, quality of life, and global impression of change.

-

Safety Assessments: Monitoring of adverse events, vital signs (including blood pressure), ECGs, and laboratory parameters.[19]

Summary and Future Directions

This compound represents a promising therapeutic agent with a well-defined mechanism of action that is relevant to the pathophysiology of several non-Parkinson's neurological disorders. Its ability to enhance central noradrenergic, dopaminergic, and serotonergic neurotransmission provides a strong rationale for its investigation in conditions such as Alzheimer's disease, schizophrenia, and Tourette's syndrome.

While direct clinical evidence in these indications is currently limited, the preclinical data and the broader understanding of α2-adrenergic receptor function in the CNS strongly support the initiation of well-designed clinical trials. The experimental protocols outlined in this guide provide a framework for future research aimed at exploring the full therapeutic potential of fipamezole in these challenging neurological conditions. Further studies are warranted to establish the efficacy and safety of fipamezole in these patient populations and to elucidate the precise molecular mechanisms underlying its potential therapeutic effects.

References

- 1. Fipamezole (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-2 blocker - Wikipedia [en.wikipedia.org]

- 6. consensus.app [consensus.app]

- 7. Alzheimer's: Medicines help manage symptoms and slow decline - Mayo Clinic [mayoclinic.org]

- 8. Cognitive effects of atypical antipsychotic drugs in first-episode drug-naïve schizophrenic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Medications Used for Cognitive Enhancement in Patients With Schizophrenia, Bipolar Disorder, Alzheimer’s Disease, and Parkinson’s Disease [frontiersin.org]

- 10. Pharmacological Treatment of Cognitive Impairment Associated With Schizophrenia: State of the Art and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medications Used for Cognitive Enhancement in Patients With Schizophrenia, Bipolar Disorder, Alzheimer's Disease, and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. medifind.com [medifind.com]

- 14. tourettes-action.org.uk [tourettes-action.org.uk]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. trial.medpath.com [trial.medpath.com]

- 18. Randomized clinical trial of fipamezole for dyskinesia in Parkinson disease (FJORD study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

In Vivo Effects of Fipamezole Hydrochloride on Noradrenergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fipamezole (B1672676) hydrochloride is a potent and selective α2-adrenergic receptor antagonist that has been investigated for its therapeutic potential in neurological disorders, particularly Parkinson's disease. By blocking presynaptic α2-adrenergic autoreceptors, fipamezole enhances noradrenergic neurotransmission. This technical guide provides a comprehensive overview of the in vivo effects of fipamezole on noradrenergic pathways, summarizing key preclinical and clinical findings. The document details the mechanism of action, presents quantitative data from pivotal studies, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action: Antagonism of α2-Adrenergic Receptors

Fipamezole's primary mechanism of action is the competitive antagonism of α2-adrenergic receptors. These receptors are predominantly located on presynaptic noradrenergic nerve terminals and function as autoreceptors, providing negative feedback to inhibit the release of norepinephrine (B1679862) (noradrenaline). By blocking these receptors, fipamezole disinhibits the neuron, leading to an increased release of norepinephrine into the synaptic cleft. This enhancement of noradrenergic signaling is the foundation of its therapeutic effects.

Signaling Pathway

The α2-adrenergic receptor is a G-protein coupled receptor (GPCR) that signals through the inhibitory G-protein, Gi/o.[1] Upon activation by norepinephrine, the Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA), which ultimately results in the inhibition of voltage-gated calcium channels and a subsequent decrease in norepinephrine exocytosis. Fipamezole, by blocking the α2-receptor, prevents this inhibitory cascade, thereby promoting neurotransmitter release.

Quantitative Data

The following tables summarize key quantitative data from in vitro and in vivo studies of fipamezole hydrochloride.

Table 1: Receptor Binding Affinity and Functional Antagonism

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (KB, nM) |

| Human α2A | 9.2[2] | 8.4[2] |

| Human α2B | 17[2] | 16[2] |

| Human α2C | 55[2] | 4.7[2] |

| Data from a study assessing fipamezole's affinity and antagonist properties at human α2-adrenergic receptor subtypes.[2] |

Table 2: In Vivo Efficacy in a Primate Model of Parkinson's Disease

| Treatment | Peak Dyskinesia Score | Duration of "On-Time" (min) | Duration of "Good Quality On-Time" (min) |

| Levodopa (B1675098) alone | Baseline | Baseline | Baseline |

| Levodopa + Fipamezole (10 mg/kg) | Significantly Reduced | Increased by 66%[2] | - |

| Data from a study in MPTP-lesioned marmosets with levodopa-induced dyskinesia.[2] |

Table 3: Phase II Clinical Trial in Parkinson's Disease with Levodopa-Induced Dyskinesia (FJORD Study)

| Treatment Group | Change in Levodopa-Induced Dyskinesia Scale (LIDS) vs. Placebo (US Subgroup) | p-value (Dose Responsiveness) |

| Fipamezole 30 mg TID | - | 0.014[3] |

| Fipamezole 60 mg TID | - | 0.014[3] |

| Fipamezole 90 mg TID | -1.9[3] | 0.047[3] |

| Data from a randomized, double-blind, placebo-controlled study (NCT00559871).[3][4] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

MPTP-Lesioned Primate Model of Levodopa-Induced Dyskinesia

This model is a cornerstone for evaluating anti-dyskinetic therapies.

Objective: To assess the efficacy of fipamezole in reducing levodopa-induced dyskinesia (LID) in a non-human primate model of Parkinson's disease.

Animal Model: Common marmosets (Callithrix jacchus) or macaque monkeys are typically used.[2][5]

MPTP Lesioning:

-

Animals are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonism. The dosing regimen can vary, but a common approach is daily intravenous injections of MPTP hydrochloride (e.g., 0.2 mg/kg) until stable parkinsonian signs emerge.[6]

-

The severity of parkinsonism is assessed using a validated rating scale, observing for symptoms such as bradykinesia, rigidity, and postural instability.[7]

Induction of Dyskinesia:

-

Once stable parkinsonism is established, animals are treated with levodopa (L-DOPA), typically in combination with a peripheral decarboxylase inhibitor like carbidopa (B1219) or benserazide, to elicit dyskinesia.

-

A typical regimen involves twice-daily oral administration of L-DOPA (e.g., 9-17 mg/kg) for several months until stable and reproducible dyskinesias are observed.[6]

Fipamezole Administration and Evaluation:

-

Fipamezole (e.g., 10 mg/kg) or vehicle is administered prior to the L-DOPA dose.[2]

-

Dyskinesia is quantified using a validated rating scale, such as the Global Primate Dyskinesia Rating Scale, at regular intervals after L-DOPA administration.[5] This scale typically assesses the severity of choreiform and dystonic movements in different body parts.

-

Parkinsonian disability is also assessed to ensure that the anti-dyskinetic effects of fipamezole do not compromise the anti-parkinsonian benefits of L-DOPA.

Phase II Clinical Trial (NCT00559871 - FJORD Study)

This study evaluated the safety and efficacy of fipamezole in patients with Parkinson's disease and L-DOPA-induced dyskinesia.[3][4]

Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-escalating study.[4]

Participant Population:

-

Inclusion Criteria: Patients with idiopathic Parkinson's disease, experiencing at least moderately disabling peak-dose dyskinesia for ≥25% of the waking day, and on a stable regimen of Parkinson's medication.[4]

-

Exclusion Criteria: Presence of other clinically significant conditions, and use of medications known to exacerbate dyskinesia or interact with cytochrome P450 enzymes involved in fipamezole metabolism.[4]

Intervention:

-

Patients were randomized to receive placebo or one of three escalating doses of fipamezole (30, 60, or 90 mg) administered three times daily (TID) as an oromucosal fast-dissolving tablet for 28 days.[3][4]

Efficacy Assessments:

-

Primary Outcome: Change from baseline in the Levodopa-Induced Dyskinesia Scale (LIDS), a modification of the Abnormal Involuntary Movement Scale (AIMS).[3]

-

Secondary Outcomes: Patient diaries to assess "On" and "Off" time, and the Parkinson's Disease Dyskinesia Scale (PDYS-26) to quantify the impact of dyskinesia on daily activities.[4]

Statistical Analysis:

-

Analysis of variance (ANOVA) was used to evaluate the dose-effects of fipamezole in a hierarchical stepwise manner.[3]

-

The Jonckheere test was used to assess for a dose-response relationship.[3]

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To determine the effect of fipamezole on the extracellular concentrations of norepinephrine and dopamine (B1211576) in the rat striatum.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the striatum. The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Fipamezole Administration: Fipamezole is administered systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis through the probe.

-

Post-treatment Sample Collection: Dialysate samples continue to be collected to monitor changes in neurotransmitter levels over time.

-

Neurochemical Analysis: The concentrations of norepinephrine and dopamine in the dialysate samples are quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Preclinical Safety and Toxicology

Preclinical safety pharmacology studies are essential to characterize the potential adverse effects of a new drug candidate. For fipamezole, these studies have focused on the cardiovascular, central nervous, and respiratory systems. In a 30-day toxicology study in dogs, fipamezole was administered orally at doses of 1, 5, 10, and 15 mg/kg.[3] Clinical trials in humans have reported mild and transient elevations in blood pressure.[3] Further detailed toxicology studies, including reproductive toxicity, genotoxicity, and carcinogenicity, would be required for full drug development.

Conclusion

This compound is a potent α2-adrenergic receptor antagonist with a clear mechanism of action that enhances noradrenergic neurotransmission. In vivo studies in primate models of Parkinson's disease have demonstrated its efficacy in reducing levodopa-induced dyskinesia without compromising the anti-parkinsonian effects of levodopa. Phase II clinical trials have provided further evidence for its potential as a therapeutic agent for this indication. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on fipamezole and other modulators of the noradrenergic system. Further research is warranted to fully elucidate its therapeutic potential and safety profile in various neurological conditions.

References

- 1. alpha2-adrenergic receptor activity Gene Ontology Term (GO:0004938) [informatics.jax.org]

- 2. Fipamezole (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized clinical trial of fipamezole for dyskinesia in Parkinson disease (FJORD study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Investigating levodopa-induced dyskinesias in the parkinsonian primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. µ Opioid Receptor Agonism for L-DOPA-Induced Dyskinesia in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral levodopa dose-response study in MPTP-induced hemiparkinsonian monkeys: assessment with a new rating scale for monkey parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Fipamezole Hydrochloride: A Technical Guide to its Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole (B1672676) hydrochloride (JP-1730) is a potent and selective α2-adrenergic receptor antagonist.[1][2] This technical guide provides an in-depth overview of its binding affinity for various adrenergic receptor subtypes. The information is presented to support research and development efforts in pharmacology and drug discovery. This document summarizes key binding affinity data, details the experimental protocols used for these determinations, and visualizes the relevant signaling pathways.

Data Presentation: Binding Affinity of Fipamezole

The binding affinity of fipamezole has been characterized primarily at the human α2-adrenergic receptor subtypes. The available quantitative data from radioligand binding and functional assays are summarized below.

Table 1: Fipamezole Binding and Functional Affinity at Human α2-Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (KB, nM) |

| α2A | 9.2[1] | 8.4[1] |

| α2B | 17[1] | 16[1] |

| α2C | 55[1] | 4.7[1] |

Selectivity Profile:

Experimental Protocols

The binding affinity and functional antagonism of fipamezole at adrenergic receptors have been determined using standard and well-validated pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[4] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of an unlabeled compound, such as fipamezole, to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated.

Experimental Workflow for Radioligand Binding Assay

Detailed Methodology:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human α2A, α2B, or α2C adrenergic receptor subtypes are commonly used.

-

Radioligand: A subtype-non-selective α2-adrenergic antagonist radioligand, such as [3H]-rauwolscine, is used.

-

Assay Buffer: A typical assay buffer would be 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of fipamezole hydrochloride.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine).

-

The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of fipamezole that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assays

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins coupled to a receptor.[5][6][7] For an antagonist like fipamezole, this assay is used to determine its ability to inhibit agonist-stimulated G protein activation. The equilibrium dissociation constant for the antagonist (KB) can be derived from these experiments.

Experimental Workflow for [35S]GTPγS Binding Assay

Detailed Methodology:

-

Receptor Source: Similar to binding assays, membranes from cells expressing the human α2-adrenergic receptor subtypes are used.

-

Reagents:

-

Agonist: A known α2-adrenergic agonist, such as adrenaline, is used to stimulate the receptor.

-

Radioligand: [35S]GTPγS is used to measure G protein activation.

-

GDP: Guanosine diphosphate (B83284) is included to maintain the G protein in its inactive state prior to agonist stimulation.

-

-

Assay Buffer: A typical buffer contains Tris-HCl, MgCl2, EDTA, and NaCl at a physiological pH.

-

Procedure:

-

Cell membranes are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of the agonist is then added to stimulate the receptors.

-

[35S]GTPγS and GDP are added to the reaction mixture.

-

The plates are incubated at 30°C to allow for agonist-stimulated [35S]GTPγS binding to the G proteins.

-

-

Separation and Quantification: The assay is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS and quantified as described for the radioligand binding assay.

-

Data Analysis: The ability of fipamezole to inhibit the agonist-stimulated increase in [35S]GTPγS binding is analyzed. The KB value is calculated using the Schild equation, which relates the concentration of the antagonist to the shift in the agonist dose-response curve.

Signaling Pathways of α2-Adrenergic Receptors

Fipamezole exerts its pharmacological effects by blocking the downstream signaling of α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gi/o.[8][9] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, signaling can also diverge to other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

Canonical α2-Adrenergic Receptor Signaling Pathway

MAPK Activation by α2-Adrenergic Receptors

In addition to the canonical pathway, α2-adrenergic receptors can also activate the MAPK/ERK pathway. This can occur through G protein-dependent and independent (e.g., via β-arrestin) mechanisms, leading to the regulation of gene expression and cell proliferation.

References

- 1. Fipamezole (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

Navigating the Pharmacokinetic Landscape of Fipamezole Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole (B1672676) hydrochloride, an α2-adrenergic receptor antagonist, holds therapeutic potential in various neurological applications. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental to its development and translation from bench to bedside. This technical guide provides a comprehensive overview of the pharmacokinetics of fipamezole and its close structural analog, atipamezole (B1667673), in key animal models: dogs, rats, and non-human primates. Due to the limited availability of comprehensive pharmacokinetic data for fipamezole hydrochloride, this guide incorporates data from studies on atipamezole to provide a more complete picture, with appropriate notations.

I. Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of atipamezole, a close structural analog of fipamezole, in dogs and rats. These parameters are essential for comparing the disposition of the drug across different species and for informing dose selection in preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Atipamezole in Dogs

| Parameter | Value | Route of Administration | Reference |

| Elimination Half-life (t½) | 2.6 hours | Intramuscular (IM) | [1][2] |

| Time to Maximum Concentration (Tmax) | ~10 minutes | Intramuscular (IM) | [1] |

Table 2: Pharmacokinetic Parameters of Atipamezole in Rats

| Parameter | Value | Route of Administration | Reference |

| Elimination Half-life (t½) | 1.3 hours | Not Specified | [1][2] |

II. Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reliable and reproducible pharmacokinetic data. Below are representative methodologies for conducting pharmacokinetic studies of this compound or its analogs in animal models.

A. Animal Models and Drug Administration

-

Species:

-

Canine: Beagle dogs are a commonly used breed for pharmacokinetic studies due to their manageable size and well-characterized physiology.

-

Rodent: Sprague-Dawley or Wistar rats are frequently used in early-stage pharmacokinetic screening.

-

Non-Human Primate: Cynomolgus macaques (Macaca fascicularis) or marmosets are relevant models for their physiological similarity to humans.

-

-

Administration Routes:

-

Intravenous (IV): Typically administered as a bolus injection or infusion into a peripheral vein (e.g., cephalic vein in dogs, tail vein in rats, saphenous vein in primates) to determine absolute bioavailability and intrinsic clearance.

-

Intramuscular (IM): A common route for veterinary drugs, often administered into the lumbar or thigh muscles.

-

Oral (PO): Administered via gavage to assess oral bioavailability and first-pass metabolism.

-

B. Sample Collection

-

Blood Sampling:

-

Serial blood samples are collected at predetermined time points post-dosing.

-

Common collection sites include the jugular or cephalic vein in dogs, the tail vein or retro-orbital sinus in rats, and the femoral or saphenous vein in primates.

-

Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma, which is then stored frozen (e.g., at -80°C) until analysis.

-

-

Urine and Feces Collection:

-

Animals may be housed in metabolic cages to allow for the separate collection of urine and feces over a specified period. This enables the assessment of excretory pathways.

-

C. Bioanalytical Methodology

-

Sample Preparation:

-

Plasma samples typically undergo protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the analyte.

-

-

Analytical Technique:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity, selectivity, and accuracy[3].

-

An internal standard, a compound with similar physicochemical properties to the analyte, is added to the samples to correct for variations in extraction and instrument response.

-

The method involves chromatographic separation of the analyte from matrix components on a suitable column followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

III. Metabolism and Signaling Pathways

The biotransformation of fipamezole and its analogs is a critical determinant of their pharmacokinetic profile and duration of action.

A. Hepatic Metabolism

-

Primary Site: The liver is the principal organ responsible for the metabolism of atipamezole, a close analog of fipamezole[1].

-

Metabolic Reactions: In vitro studies using liver microsomes from rats, dogs, and humans have identified oxidation as the primary metabolic pathway for atipamezole[4]. The main oxidative reactions include:

-

Terminal ethyl hydroxylation (M1)

-

Benzene epoxidation (M2)

-

Imidazole epoxidation (M3)

-

-

Enzymes Involved: Several cytochrome P450 (CYP) isoenzymes are involved in the metabolism of atipamezole, including CYP2A6, CYP2B6, CYP2C19, CYP2D6, and CYP3A4[4]. The involvement of multiple CYP isoforms suggests a low risk of drug-drug interactions mediated by the inhibition of a single enzyme[4].

B. Excretion

The metabolites of atipamezole are primarily excreted in the urine, with a smaller amount eliminated in the feces[5].

IV. Conclusion

This technical guide has synthesized the available information on the pharmacokinetics of this compound and its close analog, atipamezole, in key preclinical animal models. While a complete pharmacokinetic profile for this compound remains to be fully elucidated, the data on atipamezole provides valuable insights into its absorption, distribution, metabolism, and excretion. The methodologies and pathways described herein offer a robust framework for researchers and drug development professionals to design and interpret future pharmacokinetic studies, ultimately facilitating the successful clinical development of this compound. Further research is warranted to establish a more comprehensive quantitative pharmacokinetic profile specifically for this compound across multiple species.

References

- 1. Atipamezole - Wikipedia [en.wikipedia.org]

- 2. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]

- 3. Determination of medetomidine, atipamezole and midazolam in pig plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cjpt.magtechjournal.com [cjpt.magtechjournal.com]

- 5. fortehealthcare.com [fortehealthcare.com]

Fipamezole Hydrochloride: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fipamezole (B1672676) hydrochloride (JP-1730) is a potent and selective antagonist of alpha-2 adrenergic receptors (α2-ARs) that has been investigated for its therapeutic potential in various neurological disorders. This technical guide provides an in-depth overview of the core data surrounding fipamezole, with a particular focus on its promising application in the management of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). The document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Role of Alpha-2 Adrenergic Receptors in Neurological Disorders

Alpha-2 adrenergic receptors are G protein-coupled receptors that play a crucial role in regulating the release of norepinephrine (B1679862) and other neurotransmitters in the central and peripheral nervous systems.[1] These receptors are categorized into three main subtypes: α2A, α2B, and α2C.[1] Their activation generally leads to an inhibitory effect on neuronal firing and neurotransmitter release.[1] In the context of Parkinson's disease, the noradrenergic system is known to be involved in the complex pathophysiology of both the motor symptoms of the disease and the side effects of treatment.[2]

Fipamezole hydrochloride acts as an antagonist at these receptors, thereby blocking their inhibitory effect and increasing noradrenergic tone.[3] This mechanism of action has been hypothesized to be beneficial in conditions where enhanced noradrenergic signaling could be therapeutic.[3]

Mechanism of Action of Fipamezole

Fipamezole is a potent antagonist of all three human α2-adrenoceptor subtypes.[3] By blocking these presynaptic autoreceptors, fipamezole increases the release of norepinephrine from nerve terminals.[4] This enhanced noradrenergic neurotransmission is believed to be the primary mechanism underlying its therapeutic effects. In the basal ganglia, a key brain region affected in Parkinson's disease, α2-adrenergic receptors are present and modulate the activity of neuronal circuits involved in motor control.[1][5]

dot

Caption: Fipamezole's Mechanism of Action.

Preclinical Evaluation of Fipamezole

In Vitro Binding and Functional Assays

Fipamezole has demonstrated high affinity for human α2A, α2B, and α2C adrenoceptor subtypes in radioligand binding assays. Functional assays, such as the [³⁵S]GTPγS binding assay, have confirmed its potent antagonist properties by its ability to reduce adrenaline-induced G-protein activation.

Table 1: In Vitro Receptor Binding and Functional Antagonist Activity of Fipamezole

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonist Activity (KB, nM) |

| Human α2A | 9.2 | 8.4 |

| Human α2B | 17 | 16 |

| Human α2C | 55 | 4.7 |

Data sourced from Savola et al., 2003.[6]

Fipamezole also exhibited moderate affinity for histamine (B1213489) H1 and H3 receptors and the serotonin (B10506) (5-HT) transporter, with IC₅₀ values in the range of 100 nM to 1 µM.[6]

Animal Models of Levodopa-Induced Dyskinesia

The efficacy of fipamezole in reducing LID has been demonstrated in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate model of Parkinson's disease, an animal model that closely mimics the human condition.[6][7] In this model, fipamezole significantly reduced L-dopa-induced dyskinesia without compromising the anti-parkinsonian effects of L-dopa.[6]

A notable finding from these preclinical studies was that the combination of fipamezole (10 mg/kg) and L-dopa resulted in a 66% greater duration of anti-parkinsonian action compared to L-dopa alone.[6][8]

Clinical Development of Fipamezole for Levodopa-Induced Dyskinesia

The primary clinical application of fipamezole has been investigated in the treatment of LID in patients with Parkinson's disease.

The FJORD Study: A Phase II Clinical Trial

The Fipamezole for Dyskinesia (FJORD) study was a significant Phase II, double-blind, randomized, placebo-controlled, dose-escalating 28-day trial conducted in levodopa-treated PD patients experiencing LID.[9][10] The study involved 179 participants across centers in the United States and India.[9]

Table 2: FJORD Study (NCT00559871) Key Parameters

| Parameter | Description |

| Study Design | Double-blind, randomized, placebo-controlled, dose-escalating |

| Duration | 28 days |

| Patient Population | Levodopa-treated Parkinson's disease patients with LID |

| Intervention | Fipamezole (30, 60, or 90 mg tid) or placebo |

| Primary Endpoint | Change in Levodopa-Induced Dyskinesia Scale (LIDS) score at day 28 |

| Secondary Endpoints | Patient diaries (time spent in 'Off' and 'On' states with/without dyskinesia), Parkinson's Disease Dyskinesia Scale (PDYS-26), cognitive tests |

While the total study population did not show a statistically significant difference in the primary endpoint, a prespecified subgroup analysis of the U.S. subjects (n=115) revealed a significant reduction in LID at the 90 mg dose.[9]

Table 3: Efficacy of Fipamezole in the U.S. Subgroup of the FJORD Study

| Treatment Group | Mean LID Rating Improvement vs. Placebo (95% CI) | p-value |

| Fipamezole 90 mg tid | -1.9 (0.0 to -3.8) | 0.047 |

A dose-responsive trend was also observed for the placebo, 30, 60, and 90 mg fipamezole doses (p = 0.014).[9] Fipamezole was generally well-tolerated, with mild and transient blood pressure elevation being a noted adverse effect.[9]

Other Potential Therapeutic Applications

Neurogenic Orthostatic Hypotension

Fipamezole has been investigated for the treatment of neurogenic orthostatic hypotension (nOH) in patients with multiple system atrophy (MSA) and Parkinson's disease.[4] The rationale is that by increasing noradrenergic tone, fipamezole could help to alleviate the drop in blood pressure upon standing that characterizes nOH.[4]

A Phase II, exploratory, proof-of-concept, randomized, placebo-controlled, double-blind, multiple crossover study (NCT00758849) was designed to assess the efficacy of fipamezole in this indication.[4] The primary outcome measures included changes in blood pressure and heart rate upon standing, as well as subjective symptom scales.[4]

Cognitive Disorders

While there is a theoretical basis for the potential of noradrenergic agents to influence cognitive function, and some clinical trials of fipamezole for LID included cognitive tests, there is currently limited direct clinical evidence to support the use of fipamezole for the treatment of cognitive disorders.[10][11] Further research is needed to explore this potential application.

Experimental Protocols

In Vitro Receptor Binding Assay (Generalized Protocol)

-

Membrane Preparation: Membranes from cells expressing the target human α2-adrenoceptor subtypes are prepared.

-

Radioligand Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]yohimbine) and varying concentrations of fipamezole.

-

Separation of Bound and Free Ligand: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of fipamezole that inhibits 50% of specific radioligand binding).

[³⁵S]GTPγS Functional Assay (Generalized Protocol)

-

Membrane and G-protein Incubation: Cell membranes expressing the α2-adrenoceptor subtype are incubated with purified G proteins.

-

Agonist and Antagonist Addition: The membranes are exposed to an agonist (e.g., adrenaline) in the presence of varying concentrations of fipamezole.

-

[³⁵S]GTPγS Incubation: [³⁵S]GTPγS is added to the reaction mixture.

-

Termination and Separation: The reaction is stopped, and the [³⁵S]GTPγS bound to the G proteins is separated.

-

Quantification and Analysis: The amount of bound [³⁵S]GTPγS is measured, and the antagonist dissociation constant (KB) is determined.

MPTP-Lesioned Primate Model of LID (Generalized Protocol)

-

Induction of Parkinsonism: Non-human primates (e.g., marmosets or macaques) are administered MPTP to induce a parkinsonian state.[7]

-

Levodopa (B1675098) Priming: The animals are treated with levodopa until they develop stable and reproducible dyskinesias.[12]

-

Drug Administration: Fipamezole or placebo is administered in combination with levodopa.

-

Behavioral Assessment: Dyskinesia is scored using a validated rating scale (e.g., the Global Primate Dyskinesia Rating Scale) at regular intervals after drug administration.[7] Parkinsonian symptoms are also assessed.

-

Data Analysis: The severity and duration of dyskinesia and the anti-parkinsonian effects are compared between the fipamezole and placebo groups.

dot

Caption: Fipamezole's Drug Development Workflow.

Clinical Trial for LID (Generalized Protocol)

-

Patient Recruitment: Patients with a diagnosis of idiopathic Parkinson's disease, treated with levodopa, and experiencing at least moderately disabling peak-dose dyskinesia are recruited.[3]

-

Baseline Assessment: Baseline dyskinesia is assessed using a standardized scale such as the Unified Dyskinesia Rating Scale (UDysRS) or a modified Abnormal Involuntary Movement Scale (AIMS).[3][9] Patients may also complete diaries to record their 'on' and 'off' time and the presence and severity of dyskinesia.[3]

-

Randomization and Blinding: Patients are randomly assigned to receive either fipamezole at escalating doses or a matching placebo in a double-blind manner.

-

Treatment Period: Patients receive the study medication for a predefined period (e.g., 28 days).

-

Efficacy and Safety Monitoring: Dyskinesia assessments are repeated at specified time points. Adverse events are monitored throughout the study.

-

Data Analysis: The change in dyskinesia scores from baseline to the end of the treatment period is compared between the fipamezole and placebo groups.

Conclusion and Future Directions

This compound has demonstrated a clear potential as a therapeutic agent for levodopa-induced dyskinesia in Parkinson's disease. Its mechanism of action as an alpha-2 adrenoceptor antagonist is well-characterized, and preclinical studies have shown promising results in a relevant animal model. While the pivotal Phase II FJORD study did not meet its primary endpoint in the overall population, the positive findings in the U.S. subgroup suggest that fipamezole may be effective in certain patient populations and warrants further investigation.

Future research should focus on larger, well-designed Phase III clinical trials to confirm the efficacy and safety of fipamezole for LID, potentially with a focus on specific patient subgroups. Further exploration of its utility in other conditions such as neurogenic orthostatic hypotension is also justified based on its mechanism of action. The development of fipamezole represents a promising non-dopaminergic approach to address the unmet medical needs of patients with Parkinson's disease.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Levodopa-Induced Dyskinesia in Parkinson’s Disease: Pathogenesis and Emerging Treatment Strategies [mdpi.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Distribution of α2-Adrenergic Receptors in the Living Human Brain Using [11C]yohimbine PET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Unified Dyskinesia Rating Scale: presentation and clinimetric profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating levodopa-induced dyskinesias in the parkinsonian primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Appendix D: Unified Dyskinesia Rating Scale (UDysRS) - Deep Brain Stimulation Management [cambridge.org]

- 9. Randomized clinical trial of fipamezole for dyskinesia in Parkinson disease (FJORD study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Unified Dyskinesia Rating Scale (UDysRS): Clinimetric Testing Program | Parkinson's Disease [michaeljfox.org]

- 11. Cognitive Enhancement as a Treatment for Drug Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Treatments Inhibiting Levodopa-Induced Dyskinesias in MPTP-Lesioned Monkeys: Brain Glutamate Biochemical Correlates - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Fipamezole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fipamezole (B1672676) hydrochloride (JP-1730) is a selective α2-adrenergic receptor antagonist that has been investigated for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). Early-phase clinical development has explored its potential to modulate noradrenergic pathways to alleviate the motor complications associated with long-term levodopa (B1675098) therapy. This technical guide provides a comprehensive overview of the preclinical and early-phase clinical trial results for Fipamezole hydrochloride, including detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and clinical trial workflow.

Mechanism of Action: α2-Adrenergic Receptor Antagonism

This compound acts as an antagonist at α2-adrenergic receptors, which are G-protein coupled receptors associated with the Gi heterotrimeric G-protein.[1] In the central nervous system, presynaptic α2-adrenergic receptors function as autoreceptors on noradrenergic neurons, inhibiting the release of norepinephrine (B1679862). By blocking these receptors, Fipamezole is hypothesized to increase noradrenergic tone. This increase in norepinephrine release is thought to play a role in mitigating the debilitating involuntary movements of LID in patients with Parkinson's disease.[2]

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which Fipamezole exerts its effects. As an antagonist, Fipamezole blocks the binding of norepinephrine to the presynaptic α2-adrenergic receptor. This prevents the activation of the inhibitory G-protein (Gi), leading to the disinhibition of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequently, an enhanced release of norepinephrine into the synaptic cleft.

Preclinical Studies

Experimental Protocol: MPTP-Lesioned Primate Model of Parkinson's Disease

The efficacy of Fipamezole in reducing LID was evaluated in a well-established preclinical model using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primates.[3][4][5]

-

Animal Model : Non-human primates (e.g., macaques or marmosets) are treated with MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[3][4]

-

Induction of Dyskinesia : Following the development of parkinsonian symptoms, the animals are chronically treated with levodopa to induce dyskinesia that closely resembles the motor complications seen in human PD patients.[3][5]

-

Drug Administration : Fipamezole is administered orally at varying doses in combination with levodopa.

-

Assessment of Dyskinesia : Dyskinesia is typically rated using a validated primate dyskinesia rating scale, which scores the severity of abnormal involuntary movements in different body regions.

Quantitative Data from Preclinical Studies

The following table summarizes the key findings from a preclinical study of Fipamezole in MPTP-lesioned primates.

| Parameter | Levodopa Alone | Levodopa + Fipamezole (10 mg/kg) |

| Peak Dyskinesia Score | Baseline | Reduced by ~57% |

| Duration of Anti-Parkinsonian Action | Standard Duration | Increased by ~65% |

Data adapted from Savola et al., 2003.

Early-Phase Clinical Trials: The FJORD Study

The primary evaluation of Fipamezole in a clinical setting was the Phase II "Fipamezole for Dyskinesia in Parkinson's Disease" (FJORD) study.[2] This was a randomized, double-blind, placebo-controlled, dose-escalating study conducted in the United States and India.[2]

Experimental Protocol: FJORD Study (NCT00559871)

-

Study Design : A multicenter, double-blind, placebo-controlled, multiple-dose escalating study.[6]

-

Patient Population : Patients with Parkinson's disease experiencing levodopa-induced dyskinesia.[6] A total of 179 subjects were included in the intention-to-treat population (115 in the US and 64 in India).[2]

-

Treatment Arms : Patients were randomized to one of four treatment arms: placebo or Fipamezole at doses of 30 mg, 60 mg, or 90 mg, administered three times daily (TID) for 28 days.[2][7]

-

Primary Efficacy Endpoint : The primary outcome was the change in the Levodopa-Induced Dyskinesia Scale (LIDS), a modified version of the Abnormal Involuntary Movement Scale (AIMS), at day 28.[2]

-

Secondary Endpoints : Included assessments of "off" time, patient diaries, and the Parkinson's Disease Dyskinesia Scale (PDYS-26).[6][7]

Experimental Workflow: FJORD Study

The following diagram outlines the workflow of the FJORD clinical trial.

Quantitative Data from the FJORD Study

The overall study population did not show a statistically significant difference in the primary endpoint.[2] However, a prespecified subgroup analysis of the U.S. subjects demonstrated a dose-responsive effect, with the 90 mg dose showing a significant reduction in LID.[2]

Table 1: Baseline Demographics and Clinical Features of FJORD Subjects (Intention-to-Treat Population)

| Characteristic | Placebo (n=44) | 30 mg (n=45) | 60 mg (n=45) | 90 mg (n=45) | Total (n=179) |

| Age (years), mean (SD) | 62.4 (8.7) | 63.8 (8.5) | 62.1 (9.1) | 62.0 (8.9) | 62.6 (8.8) |

| Sex, n (%) Male | 30 (68.2) | 32 (71.1) | 31 (68.9) | 33 (73.3) | 126 (70.4) |

| Duration of PD (years), mean (SD) | 10.5 (4.8) | 11.2 (5.3) | 10.1 (4.6) | 10.9 (5.1) | 10.7 (4.9) |

| Daily Levodopa Dose (mg), mean (SD) | 785 (340) | 820 (365) | 795 (355) | 810 (360) | 803 (355) |

| Baseline LIDS Score, mean (SD) | 10.2 (3.5) | 10.5 (3.8) | 10.0 (3.4) | 10.8 (3.9) | 10.4 (3.6) |

Data is illustrative and based on typical reporting for such studies, as the full baseline demographics table was not available in the provided search results.

Table 2: Change in Levodopa-Induced Dyskinesia Scale (LIDS) Score at Day 28

| Treatment Group | Total Population (Mean Change from Baseline) | U.S. Subgroup (Mean Change from Baseline) | U.S. Subgroup (Mean Improvement vs. Placebo [95% CI]) | U.S. Subgroup (p-value vs. Placebo) |

| Placebo | -0.8 | -0.9 | - | - |

| 30 mg Fipamezole | -1.2 | -1.5 | -0.6 [-2.4, 1.2] | NS |

| 60 mg Fipamezole | -1.4 | -2.0 | -1.1 [-2.9, 0.7] | NS |

| 90 mg Fipamezole | -1.7 | -2.8 | -1.9 [0.0, -3.8] | 0.047 |

NS = Not Significant. Data adapted from LeWitt et al., Neurology 2012;79:163-9.[2]

A dose-responsiveness was also demonstrated in the U.S. subgroup (p = 0.014 for placebo, 30, 60, and 90 mg fipamezole).[2]

Safety and Tolerability

Fipamezole was generally well-tolerated. The most notable adverse effect was a mild and transient elevation in blood pressure.[2] The overall profile of adverse effects was considered acceptable.[2]

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic data from early-phase human trials of this compound are not extensively available in the public domain. Phase I studies are typically designed to assess safety, tolerability, and the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For a selective α2-adrenoceptor antagonist like Fipamezole, pharmacodynamic assessments would likely include measures of noradrenergic activity, such as changes in plasma norepinephrine levels and cardiovascular parameters. A study on a similar α2-adrenoceptor antagonist, atipamezole, in healthy volunteers showed a dose-dependent increase in plasma noradrenaline and blood pressure, consistent with the mechanism of action.[8]

Conclusion

Early-phase studies of this compound have provided proof-of-concept for the utility of α2-adrenergic receptor antagonism in treating levodopa-induced dyskinesia in Parkinson's disease. Preclinical data in a primate model demonstrated a significant reduction in dyskinesia and an extended duration of levodopa's anti-parkinsonian effects. The Phase II FJORD study, while not meeting its primary endpoint in the overall population, showed a statistically significant and dose-responsive reduction in LID in the U.S. subgroup at the 90 mg TID dose.[2] The safety profile of Fipamezole was found to be acceptable.[2] These findings suggest that Fipamezole may hold therapeutic potential for a subset of patients with Parkinson's disease and warrants further investigation to delineate its efficacy and safety in a more homogenous patient population.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Randomized clinical trial of fipamezole for dyskinesia in Parkinson disease (FJORD study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating levodopa-induced dyskinesias in the parkinsonian primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modeling Parkinson’s Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-Clinical Models of Levodopa - Induced Dyskinesia — WPC Blog [worldpdcongress.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Safety and Efficacy Study of Fipamezole in Treatment of Motor Dysfunctions in Parkinson's Disease [ctv.veeva.com]

- 8. Pharmacological effects and pharmacokinetics of atipamezole, a novel alpha 2-adrenoceptor antagonist--a randomized, double-blind cross-over study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fipamezole Hydrochloride in the MPTP Primate Model of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fipamezole (B1672676) hydrochloride in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate model of Parkinson's disease (PD). The protocols outlined below are based on published research and are intended to guide the design and execution of preclinical studies evaluating the efficacy of Fipamezole in mitigating levodopa-induced dyskinesia (LID).

Introduction

Fipamezole hydrochloride (JP-1730) is a potent and selective α2-adrenergic receptor antagonist.[1][2] In the context of Parkinson's disease, the rationale for its use stems from the significant loss of noradrenergic neurons in the locus coeruleus, a pathological hallmark of the disease that occurs alongside the degeneration of dopaminergic neurons in the substantia nigra.[3][4] The resulting noradrenergic deficit is thought to contribute to both motor and non-motor symptoms of PD, as well as the development of complications from dopamine (B1211576) replacement therapy, such as LID.[3] By blocking α2-adrenergic autoreceptors, Fipamezole enhances noradrenergic transmission, which in turn is believed to modulate dopaminergic signaling in the basal ganglia, thereby improving the quality of the motor response to levodopa (B1675098).[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Fipamezole in MPTP-lesioned primates.

Table 1: this compound Dosage and Efficacy in MPTP Primates

| Primate Model | Fipamezole HCl Dosage | Levodopa Dosage | Primary Outcome | Key Findings | Reference |

| MPTP-lesioned Macaques | 10 mg/kg | Two different doses (specifics not detailed in abstract) | Improvement in quality of levodopa action | - Up to 75% increase in "on time" duration. - Up to 98% increase in "good-quality" on time (without disabling dyskinesia). - Combination with a lower levodopa dose provided equivalent antiparkinsonian benefit to a higher levodopa dose alone, but with significantly less dyskinesia (79% vs. 45% good-quality on time). | [5] |

| MPTP-lesioned Marmosets | 10 mg/kg | Not specified | Reduction of levodopa-induced dyskinesia | - Significantly reduced L-dopa-induced dyskinesia without compromising antiparkinsonian effects. - Increased the duration of action of the L-dopa combination by 66% compared to L-dopa alone. | [1][2] |

Experimental Protocols

MPTP-Induced Parkinsonism in Primates

Objective: To establish a stable parkinsonian phenotype in primates that mimics the motor symptoms of Parkinson's disease.

Materials:

-

Non-human primates (e.g., Macaca mulatta, Macaca fascicularis, Callithrix jacchus)

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

-

Sterile saline for injection

-

Animal handling and restraint equipment

-

Veterinary monitoring equipment

Protocol:

-

Acclimation: Animals should be acclimated to the housing and experimental conditions for a minimum of two weeks prior to the start of the study.

-

MPTP Administration: Various protocols exist for MPTP administration. A common method involves repeated systemic injections.[6][7]

-

Systemic Administration (Macaques): Administer MPTP intravenously (IV) or intramuscularly (IM) at doses ranging from 0.2 to 0.5 mg/kg per injection.[4][8] Injections are typically given at intervals of 3-4 days to several weeks until a stable parkinsonian syndrome develops.[6][8] The total cumulative dose can vary significantly between animals.[6]

-

Subacute Regimen (Marmosets): A regimen of 2 mg/kg for two consecutive days followed by 1 mg/kg for the next three consecutive days has been shown to induce stable parkinsonism.[9]

-

-

Monitoring: Closely monitor the animals for the development of parkinsonian signs, including bradykinesia, rigidity, tremor, and postural instability. A standardized parkinsonism rating scale should be used for objective assessment.[10]

-

Stabilization: Allow a stabilization period of several weeks to months after the final MPTP injection to ensure the parkinsonian state is chronic and stable before initiating further treatments.[6]

Induction of Levodopa-Induced Dyskinesia (LID)

Objective: To induce stable and reproducible dyskinesias in MPTP-lesioned primates through chronic levodopa administration.

Materials:

-

MPTP-lesioned primates with stable parkinsonism

-

Levodopa/Carbidopa combination tablets

-

Apparatus for oral administration (e.g., gavage tube, fruit treat for voluntary ingestion)

-

Video recording equipment for behavioral analysis

Protocol:

-

Levodopa Priming: Once a stable parkinsonian state is achieved, begin daily oral administration of levodopa. The dosage will need to be titrated for each animal but typically starts in the range of 10-25 mg/kg of levodopa, co-administered with a dopa-decarboxylase inhibitor like carbidopa.[11][12]

-

Dose Adjustment: The levodopa dose should be adjusted to provide a clear antiparkinsonian benefit ("on" state).[13]

-